

Application Notes and Protocols for TMP778 in Mouse Models of Psoriasis

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For Researchers, Scientists, and Drug Development Professionals

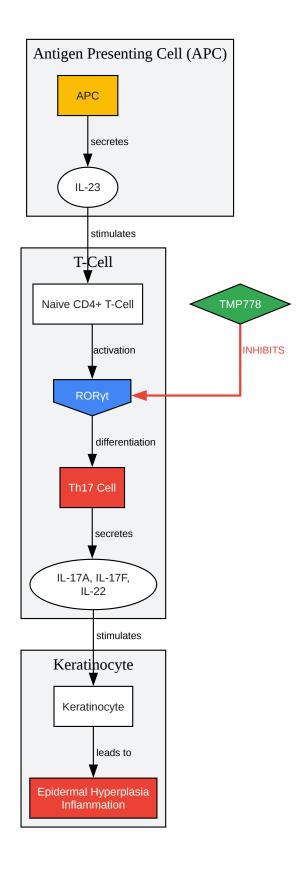
Abstract

These application notes provide a comprehensive guide for the administration and dosage of TMP778, a selective Retinoid-related Orphan Receptor gamma t (RORyt) inverse agonist, in the imiquimod (IMQ)-induced mouse model of psoriasis. Psoriasis is a chronic autoimmune skin disorder where the IL-23/Th17 cell axis plays a central pathogenic role. RORyt is the master transcription factor for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1][2] TMP778 effectively targets this pathway, and its administration has been shown to reduce psoriasis-like cutaneous inflammation in vivo.[3][4] This document outlines the mechanism of action, detailed experimental protocols, dosage information, and expected outcomes to facilitate the use of TMP778 in preclinical psoriasis research.

Mechanism of Action: RORyt Inhibition

The pathogenesis of psoriasis is heavily driven by Th17 cells, which produce key inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5] The differentiation and function of these cells are dependent on the transcription factor RORyt. **TMP778** is a potent and selective RORyt inverse agonist. By binding to RORyt, **TMP778** inhibits the transcription of IL-17 and other target genes, thereby suppressing the inflammatory cascade that leads to the psoriatic phenotype, such as epidermal hyperplasia and immune cell infiltration.





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Caption: TMP778 inhibits the RORyt-mediated Th17 signaling pathway.



Quantitative Data Summary

The following tables summarize the administration protocol and efficacy data for **TMP778** in a widely used preclinical psoriasis model.

Table 1: TMP778 Administration Protocol in Imiquimod-Induced Psoriasis Model

Parameter	Details	Reference
Compound	TMP778 (RORyt Inverse Agonist)	
Mouse Strain	BALB/c	
Model	Imiquimod (IMQ)-induced cutaneous inflammation	
Dosage	20 mg/kg	
Vehicle	DMSO	
Route	Subcutaneous (s.c.) injection	
Frequency	Twice daily	

| Duration | 10 consecutive days | |

Table 2: Efficacy of TMP778 on Psoriatic Phenotype

Metric	Vehicle (DMSO) Control	TMP778 (20 mg/kg)	Outcome	Reference
Change in Ear Thickness	Significant increase over 10 days	Statistically significant reduction vs. vehicle	Attenuation of inflammation	

| Histology (H&E Stain) | Pronounced epidermal hyperplasia | Reduced epidermal thickening and inflammation | Amelioration of psoriatic pathology | |



Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis Mouse Model Protocol

This protocol describes the induction of psoriasis-like skin inflammation in mice, a model that recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.

Materials:

- BALB/c or C57BL/6 mice (female, 6-8 weeks old)
- 5% Imiquimod cream (e.g., Aldara™)
- Electric shaver or depilatory cream
- Calipers for thickness measurements
- Sterile PBS

Procedure:

- Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
- Hair Removal: Anesthetize the mice. Shave a section of the dorsal skin (e.g., 2 x 3 cm). If using depilatory cream, apply for the recommended time, then gently remove and rinse the area thoroughly with water. Allow the skin to recover for 48 hours.
- Baseline Measurements (Day 0): Before the first IMQ application, measure the thickness of the ear and a fold of the shaved back skin using digital calipers. Record body weight.
- Psoriasis Induction (Day 0 to Day 9): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (containing 3.125 mg of active ingredient) to the shaved back area and the right ear.
 Gently rub the cream until it is evenly distributed.
- Daily Monitoring: From Day 1 onwards, monitor the mice daily for:



- Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and induration (thickness) of the back skin independently on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum provides the cumulative PASI score.
- Ear Thickness: Measure the thickness of the IMQ-treated ear.
- Body Weight: Monitor for signs of systemic toxicity.

TMP778 Preparation and Administration Protocol

Materials:

- TMP778
- Dimethyl sulfoxide (DMSO, sterile)
- Sterile saline or PBS
- 1 mL syringes with 27-30 gauge needles

Procedure:

- Preparation of Dosing Solution: Prepare the **TMP778** dosing solution in DMSO. The final concentration should be calculated to deliver a 20 mg/kg dose based on the average weight of the mice and a low injection volume (e.g., 50-100 μL). The vehicle control group will receive an equivalent volume of DMSO.
- Administration (Day 0 to Day 9):
 - Administer TMP778 (20 mg/kg) or vehicle via subcutaneous (s.c.) injection.
 - Perform injections twice daily, approximately 12 hours apart.
 - To minimize irritation, vary the injection site along the dorsal flank, away from the IMQtreated area.

Endpoint Analysis

Procedure (Day 10):



- Final Measurements: Record the final body weight, ear thickness, and PASI scores.
- Euthanasia and Sample Collection: Euthanize mice according to approved institutional protocols.
- Histology: Harvest the ear and a section of the treated dorsal skin. Fix tissues in 10% neutral buffered formalin for at least 24 hours. Process for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
- (Optional) Cytokine Analysis: Skin or spleen tissue can be homogenized to measure cytokine levels (e.g., IL-17A, IL-23) via ELISA, or processed to isolate cells for flow cytometry or gene expression analysis (RT-qPCR).



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Caption: Experimental workflow for testing TMP778 in an IMQ-induced psoriasis model.

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